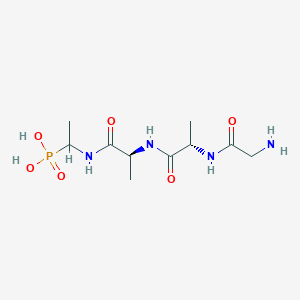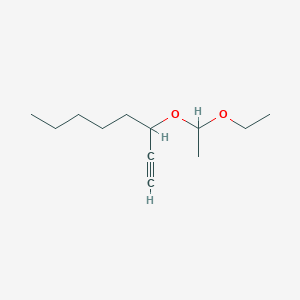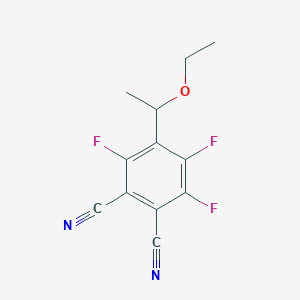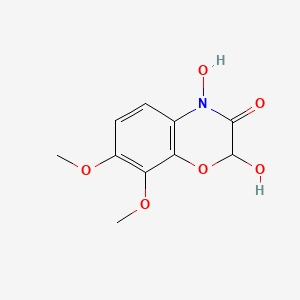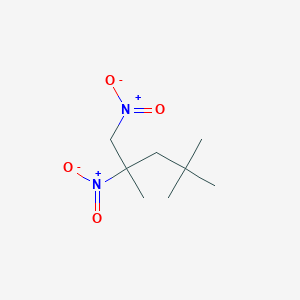
2,4,4-Trimethyl-1,2-dinitropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-1,2-dinitropentane is an organic compound characterized by its branched structure and the presence of two nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,4,4-Trimethyl-1,2-dinitropentane involves the nitration of 2,4,4-trimethylpentane. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyl-1,2-dinitropentane undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2,4,4-trimethyl-1,2-diaminopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though this is less common.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-1,2-dinitropentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-1,2-dinitropentane involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but without nitro groups.
2,4,4-Trimethyl-1-pentene: An unsaturated hydrocarbon with a similar structure.
2,4,4-Trimethyl-1,2-dihydroquinoline: A compound with a similar branched structure but different functional groups.
Uniqueness
2,4,4-Trimethyl-1,2-dinitropentane is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile intermediate in organic synthesis and provide opportunities for further functionalization.
Propiedades
Número CAS |
59550-05-9 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-1,2-dinitropentane |
InChI |
InChI=1S/C8H16N2O4/c1-7(2,3)5-8(4,10(13)14)6-9(11)12/h5-6H2,1-4H3 |
Clave InChI |
FJNRNAYBVYOUDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
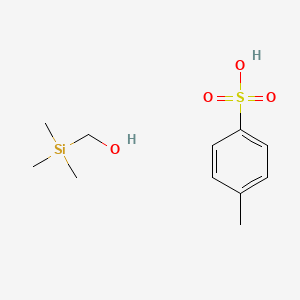
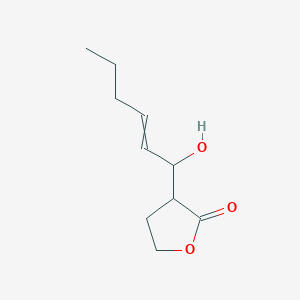
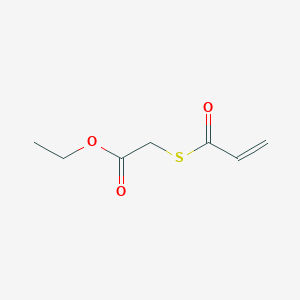
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
